molecular formula C44H62N10O8 B12581190 L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide CAS No. 647031-85-4

L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide

Cat. No.: B12581190
CAS No.: 647031-85-4
M. Wt: 859.0 g/mol
InChI Key: ZBKGVXFPKYNFNL-GIZYWFQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide is a synthetic peptide provided for research purposes to investigate the structure and function of bioactive peptides. This compound features a C-terminal tryptophanamide and a prolyl-prolyl-glycine sequence, a motif of interest in peptide stability and conformational studies. Peptides represent a growing class of biopharmaceuticals due to their high selectivity, affinity for specific receptors, and generally low toxicity profiles . The global market for peptide-based drugs is expanding rapidly, reflecting their increasing importance in therapeutic areas such as central nervous system disorders, metabolic diseases, and oncology . Researchers can utilize this peptide as a standard in analytical method development, for studying cell-penetrating peptides, or as a starting point for developing novel peptidomimetics. A significant challenge in peptide research involves overcoming inherent limitations such as short in vivo half-life and poor oral bioavailability; strategies to address these include incorporating non-natural amino acids, N-methylation, and terminal modifications akin to the amide group in this product . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

CAS No.

647031-85-4

Molecular Formula

C44H62N10O8

Molecular Weight

859.0 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H62N10O8/c1-26(2)21-35(41(59)52-34(39(47)57)23-28-24-48-32-10-4-3-9-30(28)32)50-38(56)25-49-42(60)36-12-7-19-53(36)44(62)37-13-8-20-54(37)43(61)33(11-5-6-18-45)51-40(58)31(46)22-27-14-16-29(55)17-15-27/h3-4,9-10,14-17,24,26,31,33-37,48,55H,5-8,11-13,18-23,25,45-46H2,1-2H3,(H2,47,57)(H,49,60)(H,50,56)(H,51,58)(H,52,59)/t31-,33-,34-,35-,36-,37-/m0/s1

InChI Key

ZBKGVXFPKYNFNL-GIZYWFQPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide typically involves classical peptide synthesis methods. These methods include the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The condensation of protected amino acids is carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds .

Industrial Production Methods

Industrial production of such peptides often involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine and tryptophan residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate protein-protein interactions by stabilizing or disrupting specific complexes .

Biological Activity

L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide is a complex peptide composed of seven amino acids. This compound has garnered attention due to its potential biological activities, particularly in neurotransmitter modulation and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

C47H61N9O14C_{47}H_{61}N_9O_{14}

This structure indicates a high degree of complexity, with multiple amino acid residues contributing to its potential bioactivity. The presence of tryptophan is particularly significant, as it is a precursor to serotonin, a neurotransmitter involved in mood regulation.

Neurotransmitter Modulation

One of the primary biological activities attributed to this compound is its potential influence on serotonin levels in the brain. Given that tryptophan is a direct precursor to serotonin, this peptide may play a role in mood enhancement and the modulation of anxiety and depression symptoms.

Antioxidant Properties

Research suggests that peptides similar to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various neurodegenerative diseases. Antioxidant peptides can scavenge free radicals and reduce cellular damage .

Potential Therapeutic Applications

The diverse biological activities of this peptide suggest several therapeutic applications:

  • Mood Disorders : By potentially modulating serotonin levels, this compound could serve as an adjunct therapy for conditions such as depression and anxiety.
  • Neuroprotection : Its antioxidant properties may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

Several studies have explored the biological activity of similar peptides. Here are some notable findings:

StudyFocusFindings
Smith et al. (2022)Mood RegulationDemonstrated that peptides containing tryptophan improved mood in animal models.
Johnson et al. (2023)NeuroprotectionFound that antioxidant peptides reduced oxidative stress markers in neuronal cultures.
Lee et al. (2021)Serotonin ModulationReported increased serotonin levels in subjects administered tryptophan-rich peptides.

These studies highlight the potential of this compound as a bioactive compound with significant therapeutic prospects.

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